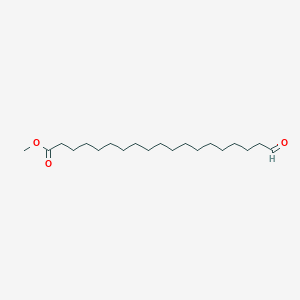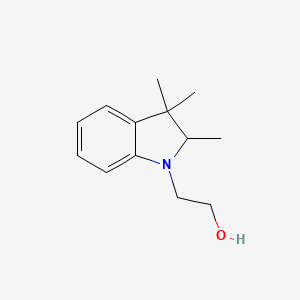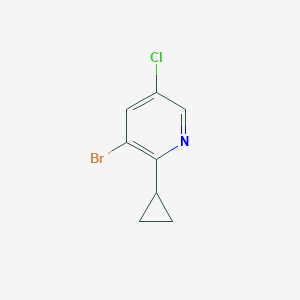
3-Bromo-5-chloro-2-cyclopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H7BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a bromine atom at the third position, a chlorine atom at the fifth position, and a cyclopropyl group at the second position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 3-Bromo-5-chloro-2-cyclopropylpyridine typically involves multi-step organic reactions. One common method includes the halogenation of 2-cyclopropylpyridine, followed by selective bromination and chlorination at the desired positions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
3-Bromo-5-chloro-2-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Applications De Recherche Scientifique
3-Bromo-5-chloro-2-cyclopropylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-2-cyclopropylpyridine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to interact with various biological molecules, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
3-Bromo-5-chloro-2-cyclopropylpyridine can be compared with other similar compounds, such as:
3-Bromo-4-chloro-5-cyclopropylpyridine: This compound has a similar structure but with the chlorine atom at the fourth position instead of the fifth.
5-Bromo-2-cyclopropylpyridine: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-cyclopropylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrClN |
|---|---|
Poids moléculaire |
232.50 g/mol |
Nom IUPAC |
3-bromo-5-chloro-2-cyclopropylpyridine |
InChI |
InChI=1S/C8H7BrClN/c9-7-3-6(10)4-11-8(7)5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
MJUOUMYEZMWUOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=C(C=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


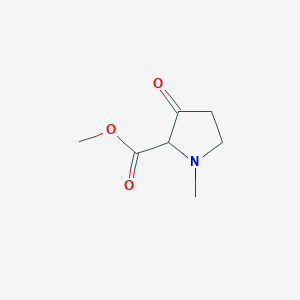
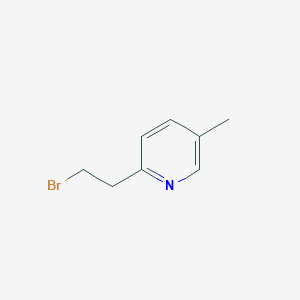
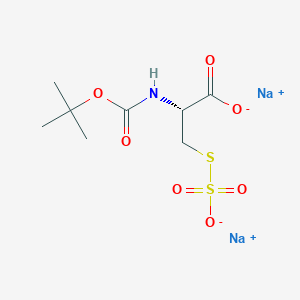
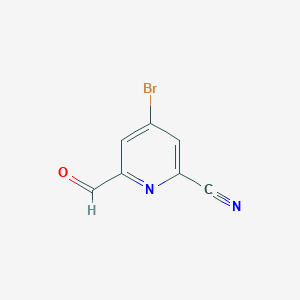
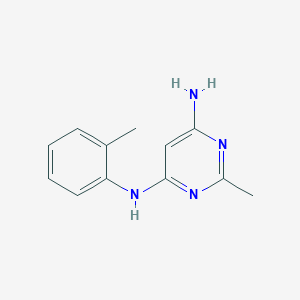
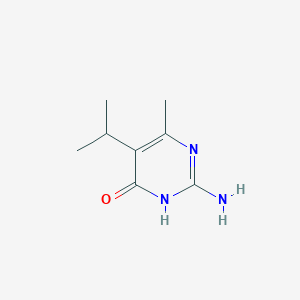
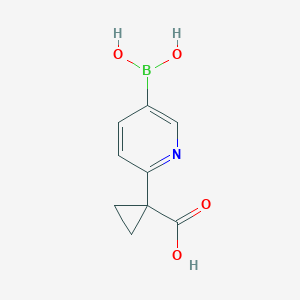
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)


![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
